N-[1-(Azepan-1-YL)-3-methyl-1-oxobutan-2-YL]-2-(4-methoxybenzamido)benzamide
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Overview
Description
N-[1-(Azepan-1-YL)-3-methyl-1-oxobutan-2-YL]-2-(4-methoxybenzamido)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a methoxybenzamido group, and a benzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Azepan-1-YL)-3-methyl-1-oxobutan-2-YL]-2-(4-methoxybenzamido)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use succinic anhydride and aminoguanidine hydrochloride as starting materials . The reaction conditions often include microwave irradiation to facilitate the nucleophilic opening of the succinimide ring, followed by recyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the reaction progress and confirm the identity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(Azepan-1-YL)-3-methyl-1-oxobutan-2-YL]-2-(4-methoxybenzamido)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azepane ring or the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[1-(Azepan-1-YL)-3-methyl-1-oxobutan-2-YL]-2-(4-methoxybenzamido)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(Azepan-1-YL)-3-methyl-1-oxobutan-2-YL]-2-(4-methoxybenzamido)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Azepan-1-YL-2,2,2-trichloro-ethyl)-4-methyl-benzamide
- N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide
Uniqueness
N-[1-(Azepan-1-YL)-3-methyl-1-oxobutan-2-YL]-2-(4-methoxybenzamido)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its azepane ring and methoxybenzamido group contribute to its versatility in various applications, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[1-(azepan-1-yl)-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O4/c1-18(2)23(26(32)29-16-8-4-5-9-17-29)28-25(31)21-10-6-7-11-22(21)27-24(30)19-12-14-20(33-3)15-13-19/h6-7,10-15,18,23H,4-5,8-9,16-17H2,1-3H3,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQNLUPKKNRALY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCCC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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